molecular formula C10H9ClF2N2S B2517779 5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride CAS No. 1955553-92-0

5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride

Cat. No.: B2517779
CAS No.: 1955553-92-0
M. Wt: 262.7
InChI Key: WMSKIEKULWWYMW-UHFFFAOYSA-N
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Description

5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride is a chemical compound with the molecular formula C10H9ClF2N2S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a difluorophenyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride typically involves the following steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiazole. This reaction often requires a catalyst and specific reaction conditions, such as elevated temperatures and controlled pH levels.

  • Introduction of the Difluorophenyl Group: : The difluorophenyl group is introduced through a substitution reaction. This step involves the use of a difluorobenzyl halide, which reacts with the thiazole ring under basic conditions to form the desired product.

  • Hydrochloride Formation: : The final step involves the conversion of the free base into its hydrochloride salt. This is achieved by reacting the compound with hydrochloric acid, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yields.

    Purification Steps: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically involving the thiazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reduction reactions can be performed on the difluorophenyl group or the thiazole ring. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

  • Substitution: : The compound can participate in substitution reactions, particularly at the difluorophenyl group. Halogenation and nitration are examples of such reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nitric acid.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development and other biomedical applications.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may act on specific molecular targets, such as enzymes or receptors, and could be developed into a pharmaceutical agent for treating various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of 5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A precursor in the synthesis of thiazole derivatives.

    2,6-Difluorobenzylamine: A compound with a similar difluorophenyl group.

    Thiazole-2-amine: A basic thiazole derivative.

Uniqueness

5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride is unique due to the combination of its thiazole ring and difluorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-[(2,6-difluorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2S.ClH/c11-8-2-1-3-9(12)7(8)4-6-5-14-10(13)15-6;/h1-3,5H,4H2,(H2,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSKIEKULWWYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CC2=CN=C(S2)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955553-92-0
Record name 5-[(2,6-difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride
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